Cas no 30318-99-1 (3-Bromo-4-methylthiophene)

3-Bromo-4-methylthiophene is a brominated thiophene derivative with a methyl substituent at the 4-position, serving as a versatile intermediate in organic synthesis. Its reactive bromine moiety enables efficient cross-coupling reactions, such as Suzuki or Stille couplings, making it valuable for constructing complex heterocyclic systems. The methyl group enhances steric and electronic properties, influencing regioselectivity in further functionalization. This compound is particularly useful in pharmaceuticals, agrochemicals, and materials science, where thiophene-based scaffolds are prevalent. High purity grades ensure consistent performance in demanding applications. Proper handling is advised due to its sensitivity to light and moisture.
3-Bromo-4-methylthiophene structure
3-Bromo-4-methylthiophene structure
Product Name:3-Bromo-4-methylthiophene
CAS No:30318-99-1
MF:C5H5BrS
MW:177.062199354172
MDL:MFCD00130084
CID:53592
PubChem ID:2734935
Update Time:2025-06-11

3-Bromo-4-methylthiophene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-methylthiophene
    • 3-Br-4-Me-thiophene
    • 3-Brom-4-methyl-thiophen
    • 3-BroMo-4-Methylthiophene 1GR
    • 3-Methyl-4-bromothiophene
    • TS-02448
    • CS-W008032
    • 3-Bromo-4-methylthiophene, 95%
    • 30318-99-1
    • W-200294
    • BIDD:GT0486
    • AC-6950
    • SCHEMBL28235
    • DTXSID10370584
    • 4-bromo-3-methylthiophene
    • NS00123393
    • Thiophene, 3-bromo-4-methyl-
    • 3-bromo-4-methylthiophen
    • MFCD00130084
    • AMY10901
    • EN300-85065
    • MBUSOPVRLCFJCS-UHFFFAOYSA-N
    • AKOS005258092
    • B1541
    • SB66942
    • FT-0603711
    • SY009333
    • GEO-00513
    • 3-bromo-4-methyl-thiophene
    • DB-024728
    • 3-BROMO-4-METHYLTHIOPHENE;3-BROMO-4-METHYLTHIOPHENE 93+%;3-Methyl-4-bromothiophene;3-Bromo-4-methylthiophene,95%
    • DTXCID30321619
    • MDL: MFCD00130084
    • Inchi: 1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3
    • InChI Key: MBUSOPVRLCFJCS-UHFFFAOYSA-N
    • SMILES: BrC1=CSC=C1C

Computed Properties

  • Exact Mass: 175.93000
  • Monoisotopic Mass: 175.93
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.2A^2

Experimental Properties

  • Color/Form: Colorless to yellow liquid
  • Density: 1.584 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 180°C
  • Flash Point: Fahrenheit: 172.4 ° f
    Celsius: 78 ° c
  • Refractive Index: n20/D 1.579(lit.)
  • PSA: 28.24000
  • LogP: 2.81900
  • Solubility: Not determined

3-Bromo-4-methylthiophene Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P403+P235-P501
  • WGK Germany:3
  • Hazard Category Code: R20//21/22;R36/37/38
  • Safety Instruction: S36/37/39-S26
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S36/37/39
  • HazardClass:Comb liq
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R20; R36/37/38

3-Bromo-4-methylthiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-4-methylthiophene Production Method

3-Bromo-4-methylthiophene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:30318-99-1)3-Bromo-4-methylthiophene
Order Number:A5578
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):151.0
Email:sales@amadischem.com

3-Bromo-4-methylthiophene Related Literature

Additional information on 3-Bromo-4-methylthiophene

Latest Research Insights on 3-Bromo-4-methylthiophene (CAS: 30318-99-1) in Chemical and Biomedical Applications

The compound 3-Bromo-4-methylthiophene (CAS: 30318-99-1) has recently garnered significant attention in the fields of chemical synthesis and biomedical research. This heterocyclic aromatic compound, characterized by its bromine and methyl substituents, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, owing to its unique electronic and steric properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-4-methylthiophene derivatives as selective inhibitors of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a key target in cancer therapy. The research highlighted the compound's ability to enhance binding affinity through halogen bonding interactions, thereby improving therapeutic efficacy. Additionally, modifications at the 3-position with bromine were found to significantly influence the pharmacokinetic properties of the resulting drug candidates.

In the realm of material science, 3-Bromo-4-methylthiophene has been utilized as a precursor for conducting polymers. A breakthrough study in Advanced Materials (2024) reported its role in the synthesis of poly(3,4-alkylthiophenes), which exhibit exceptional charge transport properties for use in organic electronics. The bromine substituent facilitates controlled polymerization via Suzuki-Miyaura cross-coupling, enabling precise tuning of polymer chain lengths and optoelectronic characteristics.

From a synthetic chemistry perspective, novel catalytic methods for functionalizing 3-Bromo-4-methylthiophene have emerged. A recent ACS Catalysis paper (2024) described a palladium-catalyzed C-H activation protocol that allows direct arylation at the 5-position, bypassing traditional protection-deprotection steps. This advancement significantly streamlines the production of complex thiophene-based scaffolds for high-throughput drug screening.

Ongoing preclinical investigations are exploring the compound's potential in antimicrobial applications. Preliminary data from a multinational research consortium indicates that 3-Bromo-4-methylthiophene derivatives exhibit potent activity against drug-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism appears to involve disruption of bacterial membrane integrity, as evidenced by recent electron microscopy studies.

As research progresses, 3-Bromo-4-methylthiophene continues to demonstrate remarkable versatility across multiple disciplines. Future directions include optimization of its metabolic stability for pharmaceutical applications and exploration of its chiral derivatives in asymmetric catalysis. The compound's commercial availability (purity ≥98%) through major chemical suppliers ensures its accessibility for continued investigation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:30318-99-1)3-Bromo-4-methylthiophene
A5578
Purity:99%
Quantity:100g
Price ($):151.0
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